![molecular formula C22H19ClN2O3S3 B2683159 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 886960-82-3](/img/structure/B2683159.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H19ClN2O3S3 and its molecular weight is 491.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, characterized by various spectral data, showcasing a method of synthesizing derivatives that might share similar structural features or applications with the specified compound. This approach emphasizes the importance of structural analysis in developing potentially active compounds (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Antitumor Activities
Synthesis of new thiazole derivatives, including those similar to the specified compound, and their evaluation for antimicrobial and cytotoxic activities have been investigated. Compounds with thiazole derivatives have shown significant antibacterial and anticandidal effects against various strains, along with cytotoxicity against different cancer cell lines, highlighting the therapeutic potential of such compounds (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anticancer and Anti-HCV Activities
A series of novel derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research suggests that specific structural modifications can imbue compounds with diverse biological activities, offering a basis for developing new therapeutic agents with multiple benefits (Küçükgüzel et al., 2013).
Molecular Docking and Theoretical Studies
Compounds similar to the one have been subjected to molecular docking and density functional theory (DFT) calculations to evaluate their interaction with biological targets, such as VEGFR-2 inhibitors. These studies are crucial for understanding the molecular basis of the compounds' biological activities and for guiding the design of new molecules with enhanced efficacy and specificity (Ghorab et al., 2016).
Anticonvulsant Activity
Research on derivatives containing a sulfonamide thiazole moiety has demonstrated anticonvulsant activities, with certain compounds showing significant protection against induced convulsions. This highlights the potential of such compounds in developing new treatments for epilepsy and related disorders (Farag et al., 2012).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S3/c1-13-14(2)29-22(20(13)21-24-17-5-3-4-6-18(17)30-21)25-19(26)11-12-31(27,28)16-9-7-15(23)8-10-16/h3-10H,11-12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPGSURMAVADEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide |
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